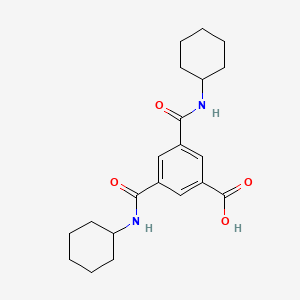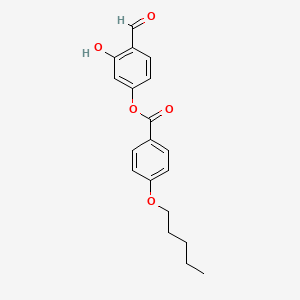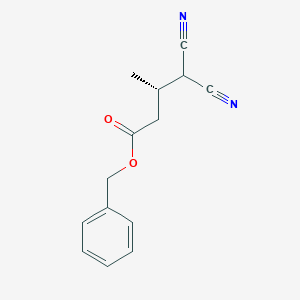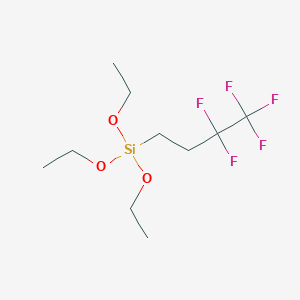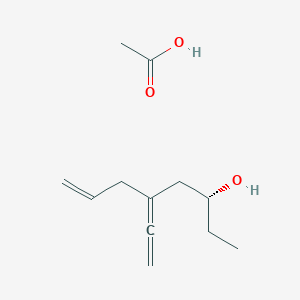
CID 71419825
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 71419825 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions at the molecular level, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The synthesis of CID 71419825 involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary, general laboratory synthesis can be outlined as follows:
Synthetic Routes: The compound is typically synthesized through a series of organic reactions, including nucleophilic substitution and cyclization reactions.
Reaction Conditions: These reactions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production: In an industrial setting, the production of this compound would involve large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound at a commercial scale.
Análisis De Reacciones Químicas
CID 71419825 undergoes various types of chemical reactions, which can be broadly categorized as follows:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under reflux or at room temperature.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but generally include various functionalized derivatives of the original compound.
Aplicaciones Científicas De Investigación
CID 71419825 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing into its potential therapeutic applications, including its role as an inhibitor or activator of specific biological pathways.
Industry: this compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which CID 71419825 exerts its effects involves specific molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.
Pathways Involved: These interactions can lead to changes in cellular signaling pathways, affecting processes such as cell growth, apoptosis, or metabolism.
Comparación Con Compuestos Similares
CID 71419825 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include CID 12345678 and CID 87654321.
Uniqueness: What sets this compound apart is its specific binding affinity to certain molecular targets and its unique reactivity under various conditions.
Propiedades
Número CAS |
821782-71-2 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-4-7-9(5-2)8-10(11)6-3;1-2(3)4/h4,10-11H,1-2,6-8H2,3H3;1H3,(H,3,4)/t10-;/m1./s1 |
Clave InChI |
NAUKPDHWHQLPCS-HNCPQSOCSA-N |
SMILES isomérico |
CC[C@H](CC(=C=C)CC=C)O.CC(=O)O |
SMILES canónico |
CCC(CC(=C=C)CC=C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{8-[(Phenylacetyl)oxy]octyl}pyridin-1-ium iodide](/img/structure/B14218048.png)
![1H-Benz[e]indole, 2-(dibromomethyl)-1,1-dimethyl-](/img/structure/B14218050.png)
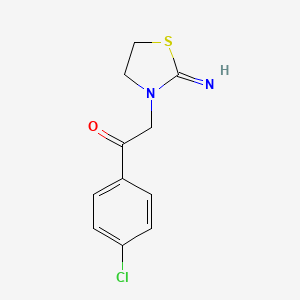
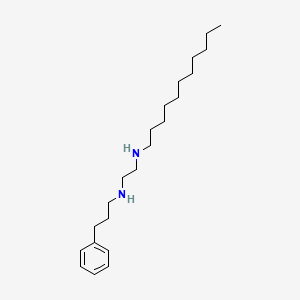
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-beta-alaninamide](/img/structure/B14218068.png)
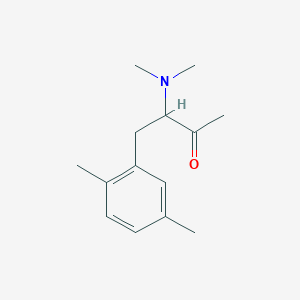
![5-[(2-Hydroxyethyl)amino]furan-2-carboxamide](/img/structure/B14218086.png)

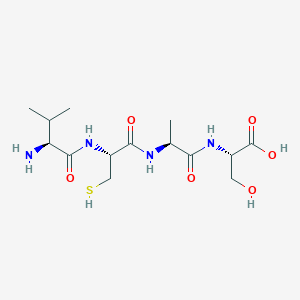
![N-[2-(Naphthalen-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B14218096.png)
